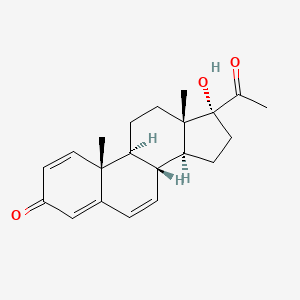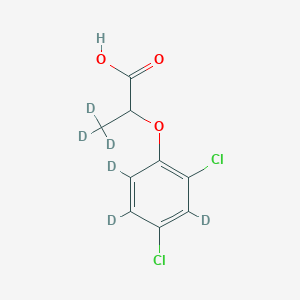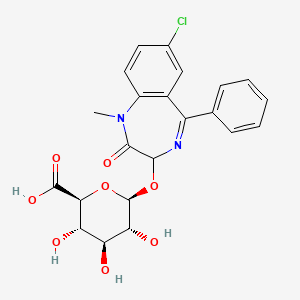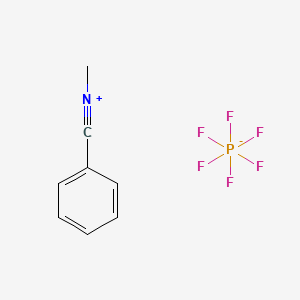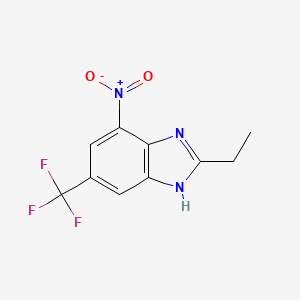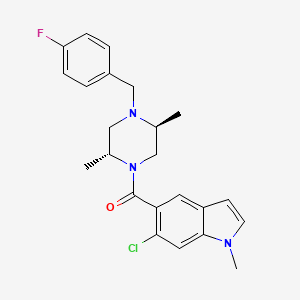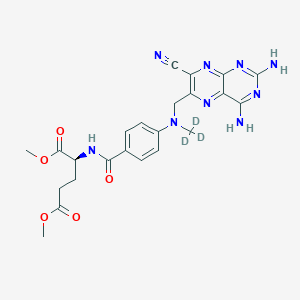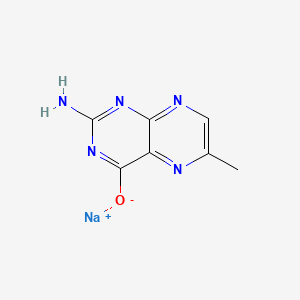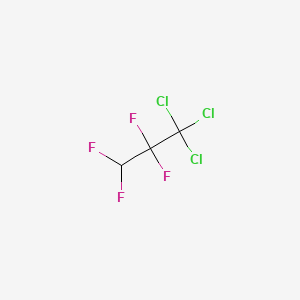
1,1,1-Trichloro-2,2,3,3-tetrafluoropropane
Overview
Description
1,1,1-Trichloro-2,2,3,3-tetrafluoropropane is a halogenated hydrocarbon with the molecular formula C₃HCl₃F₄. This compound is known for its unique chemical properties, making it valuable in various industrial and scientific applications. It is a colorless liquid at room temperature and is primarily used as an intermediate in the synthesis of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trichloro-2,2,3,3-tetrafluoropropane can be synthesized through the fluorination of chlorinated hydrocarbons. One common method involves the reaction of this compound with hydrogen fluoride in the presence of a catalyst such as antimony pentachloride. The reaction typically occurs at elevated temperatures and pressures to ensure complete fluorination.
Industrial Production Methods: Industrial production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions further enhances the production process.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trichloro-2,2,3,3-tetrafluoropropane undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: It can be reduced to form less chlorinated or fluorinated derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding acids or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Formation of fluorinated alcohols or amines.
Reduction: Formation of partially fluorinated hydrocarbons.
Oxidation: Formation of fluorinated carboxylic acids or alcohols.
Scientific Research Applications
1,1,1-Trichloro-2,2,3,3-tetrafluoropropane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Utilized in biochemical assays and as a solvent for extracting biological compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique solubility properties.
Industry: Used in the production of refrigerants, propellants, and as an intermediate in the synthesis of other fluorinated compounds.
Mechanism of Action
The mechanism by which 1,1,1-Trichloro-2,2,3,3-tetrafluoropropane exerts its effects depends on the specific application. In chemical reactions, it acts as a source of fluorine or chlorine atoms, facilitating various substitution and addition reactions. The molecular targets and pathways involved include:
Nucleophilic Attack: The chlorine atoms in the compound are susceptible to nucleophilic attack, leading to substitution reactions.
Reductive Elimination: The compound can undergo reductive elimination to form less chlorinated or fluorinated products.
Comparison with Similar Compounds
- 1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane
- 1,1,2-Trichloro-1,2,2-trifluoroethane
- 2,2,3,3-Tetrafluoro-1-propanol
Comparison: 1,1,1-Trichloro-2,2,3,3-tetrafluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties. Compared to 1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane, it has one less chlorine atom, making it less reactive in certain substitution reactions. Compared to 1,1,2-Trichloro-1,2,2-trifluoroethane, it has a different fluorine and chlorine distribution, affecting its boiling point and solubility. 2,2,3,3-Tetrafluoro-1-propanol, on the other hand, has a hydroxyl group, making it more polar and reactive in hydrogen bonding interactions.
Properties
IUPAC Name |
1,1,1-trichloro-2,2,3,3-tetrafluoropropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl3F4/c4-3(5,6)2(9,10)1(7)8/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPLFJPOUHWADA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(Cl)(Cl)Cl)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl3F4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075244 | |
| Record name | 1,1,1-Trichloro-2,2,3,3-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.39 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
422-51-5 | |
| Record name | 1,1,1-Trichloro-2,2,3,3-tetrafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 2,2,3,3-tetrafluoro-1,1,1-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1-Trichloro-2,2,3,3-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


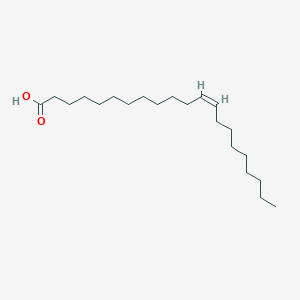
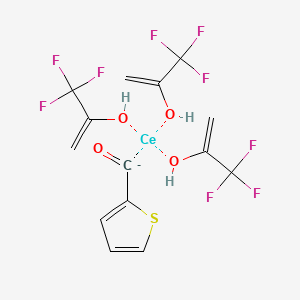
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B15290112.png)
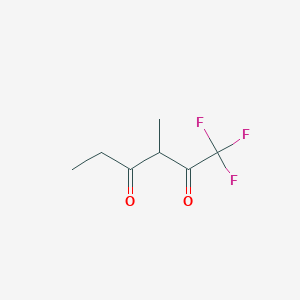
![5-hydroxy-4-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15290119.png)
